Cas no 1214326-61-0 (2-(difluoromethyl)-4-fluorophenol)

2-(difluoromethyl)-4-fluorophenol 化学的及び物理的性質
名前と識別子
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- 2-(difluoromethyl)-4-fluorophenol
- MFCD14698592
- AKOS024052081
- F2147-4599
- RZROIDZMOBRNND-UHFFFAOYSA-N
- 4-Fluoro-2-(difluoromethyl)phenol
- DS-016828
- CS-0442613
- 1214326-61-0
- SCHEMBL18894027
- EN300-382850
-
- インチ: InChI=1S/C7H5F3O/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,7,11H
- InChIKey: RZROIDZMOBRNND-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C=C1F)C(F)F)O
計算された属性
- せいみつぶんしりょう: 162.02924926g/mol
- どういたいしつりょう: 162.02924926g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 129
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 20.2Ų
2-(difluoromethyl)-4-fluorophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013005913-500mg |
2-(Difluoromethyl)-4-fluorophenol |
1214326-61-0 | 97% | 500mg |
$831.30 | 2023-09-04 | |
Life Chemicals | F2147-4599-0.25g |
2-(difluoromethyl)-4-fluorophenol |
1214326-61-0 | 95%+ | 0.25g |
$902.0 | 2023-09-06 | |
Alichem | A013005913-250mg |
2-(Difluoromethyl)-4-fluorophenol |
1214326-61-0 | 97% | 250mg |
$480.00 | 2023-09-04 | |
Life Chemicals | F2147-4599-0.5g |
2-(difluoromethyl)-4-fluorophenol |
1214326-61-0 | 95%+ | 0.5g |
$950.0 | 2023-09-06 | |
Ambeed | A649048-1g |
2-(Difluoromethyl)-4-fluorophenol |
1214326-61-0 | 97% | 1g |
$1459.0 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1513280-1g |
2-(Difluoromethyl)-4-fluorophenol |
1214326-61-0 | 98% | 1g |
¥14783.00 | 2024-08-09 | |
TRC | F254456-1g |
4-fluoro-2-(difluoromethyl)phenol |
1214326-61-0 | 1g |
$ 615.00 | 2022-06-05 | ||
Life Chemicals | F2147-4599-2.5g |
2-(difluoromethyl)-4-fluorophenol |
1214326-61-0 | 95%+ | 2.5g |
$2180.0 | 2023-09-06 | |
TRC | F254456-500mg |
4-fluoro-2-(difluoromethyl)phenol |
1214326-61-0 | 500mg |
$ 390.00 | 2022-06-05 | ||
Life Chemicals | F2147-4599-5g |
2-(difluoromethyl)-4-fluorophenol |
1214326-61-0 | 95%+ | 5g |
$3273.0 | 2023-09-06 |
2-(difluoromethyl)-4-fluorophenol 関連文献
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
2-(difluoromethyl)-4-fluorophenolに関する追加情報
Research Brief on 2-(Difluoromethyl)-4-fluorophenol (CAS: 1214326-61-0) in Chemical Biology and Pharmaceutical Applications
2-(Difluoromethyl)-4-fluorophenol (CAS: 1214326-61-0) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.
The compound features a difluoromethyl group adjacent to a fluorophenol moiety, a combination that enhances its metabolic stability and bioavailability. Recent studies highlight its role as a key intermediate in the synthesis of novel fluorinated pharmaceuticals, particularly in the development of kinase inhibitors and antimicrobial agents. The presence of fluorine atoms is known to improve binding affinity and selectivity in target interactions, making this compound a valuable scaffold in medicinal chemistry.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 2-(difluoromethyl)-4-fluorophenol as a precursor for the synthesis of selective JAK2 inhibitors. The compound's ability to modulate enzyme activity with high specificity was attributed to its optimal steric and electronic properties. Another study in Bioorganic & Medicinal Chemistry Letters demonstrated its efficacy in enhancing the pharmacokinetic profiles of next-generation antifungal agents, with improved half-life and tissue penetration compared to non-fluorinated analogs.
From a synthetic chemistry perspective, advances in the preparation of 2-(difluoromethyl)-4-fluorophenol have been achieved through palladium-catalyzed cross-coupling reactions, as detailed in a recent ACS Catalysis publication. These methods offer higher yields and better regioselectivity, addressing previous challenges in large-scale production. Analytical characterization using NMR and mass spectrometry has further confirmed the compound's stability under physiological conditions, supporting its suitability for in vivo applications.
The safety profile of 2-(difluoromethyl)-4-fluorophenol has been evaluated in preclinical models, showing favorable toxicity thresholds in mammalian cell assays (IC50 > 100 μM). However, researchers caution that structural modifications may be required to mitigate potential off-target effects in certain therapeutic contexts. Ongoing research is exploring its incorporation into PROTACs (proteolysis-targeting chimeras) and other targeted protein degradation platforms.
In conclusion, 2-(difluoromethyl)-4-fluorophenol represents a versatile building block in pharmaceutical development, with demonstrated utility across multiple therapeutic areas. Future research directions include optimization of its physicochemical properties for CNS penetration and investigation of its potential in radiopharmaceutical applications. The compound's CAS number (1214326-61-0) serves as a critical identifier for researchers tracking its evolving applications in the field.
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